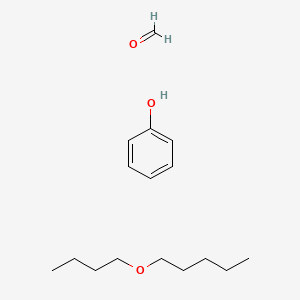

1-butoxypentane;formaldehyde;phenol

Beschreibung

Eigenschaften

CAS-Nummer |

129870-78-6 |

|---|---|

Molekularformel |

C16H28O3 |

Molekulargewicht |

268.397 |

IUPAC-Name |

1-butoxypentane;formaldehyde;phenol |

InChI |

InChI=1S/C9H20O.C6H6O.CH2O/c1-3-5-7-9-10-8-6-4-2;7-6-4-2-1-3-5-6;1-2/h3-9H2,1-2H3;1-5,7H;1H2 |

InChI-Schlüssel |

VLGYQQCQFYPNIY-UHFFFAOYSA-N |

SMILES |

CCCCCOCCCC.C=O.C1=CC=C(C=C1)O |

Synonyme |

Phenol, polymer with formaldehyde, Bu ether |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenol reacts with formaldehyde in the presence of either an acid or a base catalyst. The reaction can proceed via two main routes:

Novolac Route: This involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, resulting in a linear polymer.

Industrial Production Methods

Industrial production of phenolic resins typically involves the use of formaldehyde in its aqueous form (formalin) and phenol. The reaction conditions are carefully controlled to achieve the desired molecular weight and properties of the resin. The process can be carried out in batch or continuous reactors, depending on the scale of production .

Analyse Chemischer Reaktionen

1-butoxypentane;formaldehyde;phenol undergoes several types of chemical reactions:

Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under certain conditions.

Substitution: The aromatic ring of phenol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid . The major products formed from these reactions include quinones, nitrophenols, and sulfonated phenols .

Wissenschaftliche Forschungsanwendungen

1-butoxypentane;formaldehyde;phenol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of phenol, polymer with formaldehyde, Bu ether involves the formation of a highly crosslinked network through the reaction of phenol with formaldehyde. The hydroxymethyl groups formed during the initial reaction can further react to form methylene or ether bridges, resulting in a thermosetting polymer . The molecular targets and pathways involved include the phenolic hydroxyl groups and the formaldehyde molecules, which undergo condensation reactions to form the final polymer structure .

Vergleich Mit ähnlichen Verbindungen

Formaldehyde

Formaldehyde (CH₂O) is a simple aldehyde widely used in synthesizing resins, particularly phenol-formaldehyde (PF) resins. It reacts with phenol under alkaline or acidic conditions to form cross-linked polymers with high thermal stability and mechanical strength. However, its high toxicity and regulatory restrictions (e.g., REACH regulations) drive efforts to reduce its use in industrial applications .

Phenol

Phenol (C₆H₅OH) is an aromatic alcohol critical in PF resin synthesis. Its three reactive sites (two ortho and one para) allow extensive cross-linking with formaldehyde. However, its petroleum-derived origin and environmental concerns have spurred research into bio-based substitutes like lignin-derived phenols or bio-oil components .

1-Butoxypentane

Consequently, this article focuses on formaldehyde and phenol, as the literature primarily addresses their roles in resin chemistry and substitution strategies.

Comparison with Similar Compounds

Phenol vs. Bio-Oil-Derived Phenolic Compounds

Bio-oil, produced via microwave-assisted pyrolysis of lignin, contains substituted phenols (e.g., coumarins, 4-methylcoumarin) with reduced reactivity due to occupied ortho and para positions. Key comparisons include:

- Reactivity: Bio-oil phenols form smaller polymers than phenol, lowering resin cross-linking efficiency .

- Performance: Substituting 30% phenol with bio-oil at 140°C curing temperature maintains anti-swelling efficiency (ASE) comparable to pure PF resin. Higher substitutions (45%) reduce ASE by 15–20% .

- Free Formaldehyde : Bio-oil substitution increases free formaldehyde content due to fewer reactive sites, necessitating additives (e.g., amines) for mitigation .

Table 1: Phenol vs. Bio-Oil Substitutes in PF Resins

Formaldehyde vs. Glyoxal

Glyoxal (C₂H₂O₂) is a bio-based aldehyde explored as a formaldehyde substitute. Key differences include:

PF Resins vs. Bio-Oil-Modified Resins

Bio-oil-modified resins exhibit trade-offs between sustainability and performance:

Table 3: PF Resin vs. Bio-Oil-Modified Resin Performance

| Parameter | Pure PF Resin | 30% Bio-Oil Resin |

|---|---|---|

| ASE (%) | 100 | 98–100 |

| MLResin after Leaching (%) | 5.0 | 6.5–7.0 |

| Curing Enthalpy (J/g) | 250 | 280–290 |

| Industrial Viability | High | Moderate |

| Source |

Key Research Findings

Optimal Substitution Levels: Up to 30% phenol substitution with bio-oil at 140°C curing maintains resin performance .

Curing Temperature : Higher temperatures (140°C vs. 120°C) improve ASE by 15–20% and reduce leaching .

Formaldehyde Mitigation : Additives like hydroxyamine hydrochloride reduce free formaldehyde content in bio-oil resins by 30–40% .

Industrial Challenges : Bio-oil resins require energy-intensive curing and homogeneity control to prevent phase separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.